molecular formula C15H18N4OS B6625396 [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone

[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone

Cat. No.: B6625396
M. Wt: 302.4 g/mol
InChI Key: RQZSZXNGUXJALY-UHFFFAOYSA-N
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Description

    Reagents: 4-methylthiazole-5-carboxylic acid, coupling agents

    Conditions: Similar to the first step, this reaction is performed in an organic solvent with a base, under reflux conditions.

  • Step 3: Formation of the Methanone Bridge

      Reagents: Appropriate methanone precursor, such as an acyl chloride or anhydride

      Conditions: The final coupling is typically done under mild conditions to avoid decomposition of the product.

  • Industrial Production Methods

    For industrial-scale production, the synthesis is optimized for yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Solvent recovery and recycling, as well as the use of greener reagents, are also considered to minimize environmental impact.

    Properties

    IUPAC Name

    [4-(4-methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H18N4OS/c1-11-3-4-16-9-13(11)18-5-7-19(8-6-18)15(20)14-12(2)17-10-21-14/h3-4,9-10H,5-8H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RQZSZXNGUXJALY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=NC=C1)N2CCN(CC2)C(=O)C3=C(N=CS3)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H18N4OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    302.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone typically involves multi-step organic reactions

    • Step 1: Synthesis of 4-(4-Methylpyridin-3-yl)piperazine

        Reagents: 4-methyl-3-pyridinecarboxylic acid, piperazine, coupling agents (e.g., EDC, HOBt)

        Conditions: The reaction is carried out in an organic solvent such as dichloromethane or DMF, under reflux conditions, with the addition of a base like triethylamine to facilitate the coupling reaction.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine and thiazole rings.

        Reagents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

        Conditions: Typically carried out in an organic solvent at room temperature or slightly elevated temperatures.

    • Reduction: : Reduction reactions can target the methanone bridge or the thiazole ring.

        Reagents: Sodium borohydride, lithium aluminum hydride.

        Conditions: These reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.

    • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

        Reagents: Alkyl halides, acyl chlorides.

        Conditions: Reactions are carried out in polar aprotic solvents like DMF or DMSO, often with a base to facilitate the substitution.

    Major Products

    The major products of these reactions depend on the specific conditions and reagents used For example, oxidation can lead to the formation of N-oxides, while reduction can yield alcohols or amines

    Scientific Research Applications

    Chemistry

    In chemistry, [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

    Biology

    Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

    Medicine

    In medicine, the compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory, antimicrobial, and anticancer agent. Further research is ongoing to fully understand its pharmacological properties and potential clinical applications.

    Industry

    Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It is also explored for its potential use in agrochemicals and other specialty chemicals.

    Mechanism of Action

    The mechanism of action of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways.

    Molecular Targets and Pathways

      Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

      Receptor Modulation: It can also act as an agonist or antagonist at specific receptors, modulating their activity and influencing cellular signaling pathways.

      Pathway Interference: By interacting with key proteins, the compound can disrupt critical biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

    Comparison with Similar Compounds

    Similar Compounds

    • [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
    • [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)ethanone
    • [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)propanone

    Uniqueness

    The uniqueness of this compound lies in its specific structural features, such as the methanone bridge and the combination of piperazine and thiazole rings. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

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